molecular formula C14H17N5OS B2659444 N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319836-25-2

N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2659444
CAS No.: 2319836-25-2
M. Wt: 303.38
InChI Key: RMRGHRZHPMOLMF-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic organic compound featuring a fused 8-azabicyclo[3.2.1]octane core modified with a 1,2,4-triazole heterocycle at position 3 and a thiophene-2-yl carboxamide group at position 6.

Properties

IUPAC Name

N-thiophen-2-yl-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(17-13-2-1-5-21-13)19-10-3-4-11(19)7-12(6-10)18-9-15-8-16-18/h1-2,5,8-12H,3-4,6-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRGHRZHPMOLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps, starting with the preparation of the core azabicyclo[321]octane structureCommon reagents used in these reactions include thiophene-2-carboxylic acid, 1H-1,2,4-triazole, and appropriate coupling agents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Scientific Research Applications

N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes . The compound may also interact with other cellular pathways, leading to its broad-spectrum bioactivity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a structural comparison with key analogs:

Compound Name Core Structure Position 3 Substituent Position 8 Substituent Key Structural Differences
Target Compound 8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl N-(thiophen-2-yl)carboxamide Reference structure
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide Same 1H-1,2,4-triazol-1-yl N-(naphthalen-1-ylmethyl)carboxamide Bulkier aromatic substituent (naphthalene vs. thiophene)
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane Same 1H-1,2,4-triazol-1-yl 2-Bromophenylsulfonyl Sulfonyl group replaces carboxamide; bromine enhances electrophilicity
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide Same Pyridin-2-ylsulfonyl N-(4-trifluoromethylphenyl)carboxamide Sulfonyl at position 3; trifluoromethyl enhances lipophilicity
(1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane Same 3-Isopropyl-5-methyl-1,2,4-triazol-4-yl None (free amine) Triazole substituent variation; lack of carboxamide

Key Observations :

  • Substituent Diversity : The target compound’s thiophene-carboxamide group distinguishes it from analogs with naphthalene (bulkier, more lipophilic) , sulfonyl (electron-withdrawing) , or alkyl-triazole modifications .
Table 2: Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility Notable Features
Target Compound C₁₆H₁₇N₅OS 343.40 ~2.1 (moderate lipophilicity) Low aqueous solubility Thiophene enhances π-π stacking; triazole may confer H-bonding
Naphthalene Derivative C₂₁H₂₃N₅O 361.44 ~3.5 Very low solubility High aromaticity increases membrane permeability
2-Bromophenylsulfonyl Derivative C₁₅H₁₇BrN₄O₂S 397.29 ~2.8 Moderate in DMSO Sulfonyl group improves crystallinity; bromine adds steric bulk
Pyridylsulfonyl-Trifluoromethyl Derivative C₂₀H₂₀F₃N₃O₃S 439.45 ~3.0 Low solubility Trifluoromethyl enhances metabolic stability

Biological Activity

N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound that belongs to the family of bicyclic structures, specifically the 8-azabicyclo[3.2.1]octane scaffold, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4OSC_{12}H_{12}N_{4}OS with a molecular weight of approximately 252.31 g/mol. The compound features a thiophene ring and a triazole moiety, both of which contribute to its biological activity.

The biological activity of this compound primarily involves modulation of the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is known to play a significant role in cognitive function and neuroprotection.

Agonistic Activity

Research indicates that compounds with similar scaffolds exhibit potent agonistic activity for the α7 nAChR, leading to enhanced neurotransmitter release and potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia . The interaction with α7 nAChR can lead to increased calcium influx and subsequent activation of intracellular signaling pathways.

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in:

  • Neurodegenerative Diseases : By acting as an agonist for α7 nAChR, it may help in improving cognitive functions and providing neuroprotection.
  • Anti-inflammatory Effects : Studies have shown that α7 nAChR agonists can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Study 1: Agonistic Effects on α7 nAChR

In a study examining various derivatives of the 8-azabicyclo[3.2.1]octane scaffold, it was found that certain modifications could significantly enhance agonistic potency at the α7 receptor . These findings highlight the importance of structural variations in optimizing therapeutic efficacy.

Study 2: Neuroprotective Properties

Another research article explored the neuroprotective effects of related compounds through their action on α7 nAChR. The results indicated that activation of this receptor could reduce neuronal apoptosis and promote cell survival under stress conditions .

Data Table: Biological Activity Comparison

Compound Nameα7 nAChR Agonist ActivityTherapeutic Application
N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-carboxamidePotentNeurodegenerative diseases
(+)-3-[2-(benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octaneStrongCognitive enhancement
GTS-21 (3-[(2,4-Dimethoxy)benzylidene]-anabaseine)PartialCognitive disorders

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